VEGFR-2 Kinase Inhibition: 10-Fold Potency Gain Conferred by the 2,4-Difluoro-5-methoxycarbonyl Pharmacophore vs. Non-Fluorinated Analog
The 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group—directly derived from 2,4-difluoro-5-methoxybenzoic acid—provided a 10-fold improvement in VEGFR-2 kinase inhibition compared to the non-fluorinated parent analogue. In the Borzilleri et al. (2005) SAR study, compound 14 (the 2,4-difluoro analogue) exhibited an IC₅₀ of 13 nM against VEGFR-2 kinase, whereas the non-fluorinated lead compound 9 showed an IC₅₀ of 130 nM [1]. The authors explicitly state: 'The 2,4-difluoro analogue 14 was one order of magnitude more potent than the original lead 9 in the kinase assay' [1]. Based on this observation, the 2,4-difluoro-5-(methoxycarbamoyl)phenylamino group was selected as the preferred C4-substituent for all subsequent SAR studies [1].
| Evidence Dimension | VEGFR-2 tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (Compound 14, 2,4-difluoro-5-(methoxycarbamoyl)phenylamino-pyrrolotriazine) |
| Comparator Or Baseline | IC₅₀ = 130 nM (Compound 9, non-fluorinated phenylamino-pyrrolotriazine lead) |
| Quantified Difference | 10-fold improvement in potency (13 nM vs. 130 nM) |
| Conditions | In vitro VEGFR-2 kinase assay using poly(Glu4/Tyr) substrate; IC₅₀ values are the mean of at least three determinations with variability around the mean value <2-fold |
Why This Matters
This 10-fold potency differential directly links the 2,4-difluoro-5-methoxy substitution pattern to kinase inhibitory activity, providing a quantitative basis for selecting this building block over non-fluorinated benzoic acid alternatives in VEGFR-2-targeted programs.
- [1] Borzilleri RM, Zheng X, Qian L, et al. J Med Chem. 2005;48(12):3991-4008. Table 1 and associated text, pp. 3995-3996. PMID: 15943473. View Source
